![molecular formula C13H7F3O B1324053 3,3',4-Trifluorobenzophenone CAS No. 951885-75-9](/img/structure/B1324053.png)
3,3',4-Trifluorobenzophenone
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Overview
Description
3,3’,4-Trifluorobenzophenone is a chemical compound with the molecular formula C13H7F3O and a molecular weight of 236.19 . It is also known by its IUPAC name, (3,4-difluorophenyl)(3-fluorophenyl)methanone . The compound is typically used for research and development purposes .
Molecular Structure Analysis
The InChI code for 3,3’,4-Trifluorobenzophenone is 1S/C13H7F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The predicted boiling point of 3,3’,4-Trifluorobenzophenone is 324.8±42.0 °C and its predicted density is 1.310±0.06 g/cm3 .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Benzophenone-based derivatives, including 3,3’,4-Trifluorobenzophenone, have been used in the development of Organic Light-Emitting Diodes (OLEDs) . OLEDs have garnered considerable attention due to their potential applications in flat-panel displays and solid-state lighting technologies . The benzophenone core has attracted much attention as a fragment for the synthesis of organic semiconductors .
Thermally Activated Delayed Fluorescent (TADF) Emitters
Benzophenone, including 3,3’,4-Trifluorobenzophenone, functions as a classical phosphor with high intersystem crossing efficiency . This characteristic makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of Thermally Activated Delayed Fluorescent (TADF) emitters . These emitting materials have witnessed pronounced interest due to their incorporation in metal-free electroactive frameworks .
High Efficiency Emission
Derivatives based on benzophenone, including 3,3’,4-Trifluorobenzophenone, have been used in OLED devices, both as host materials and emitters . They have shown promising opportunities in advancing OLED technology by achieving exceptionally high external quantum efficiencies (EQEs) .
Thermal Analysis
Benzophenone-based derivatives are often used in thermal analysis studies . The thermal characteristics of these compounds provide valuable information about their stability and potential applications .
Synthesis of Organic Semiconductors
The benzophenone core, including 3,3’,4-Trifluorobenzophenone, has attracted much attention as a fragment for the synthesis of organic semiconductors . These semiconductors have various applications in electronic devices .
Food Contact Materials
Benzophenone derivatives, including 3,3’,4-Trifluorobenzophenone, have been assessed for their safety in food contact materials . This involves evaluating their potential migration into food and the associated health risks .
Mechanism of Action
Target of Action
Like many aromatic ketones, it may interact with various enzymes, receptors, or proteins within the body .
Mode of Action
It’s known that aromatic ketones often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Aromatic ketones can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (23619) and predicted density (1310 g/cm3), may influence its pharmacokinetic behavior .
Result of Action
It’s known that aromatic ketones can have a variety of effects depending on their specific targets and mode of action .
properties
IUPAC Name |
(3,4-difluorophenyl)-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZKTGFPHVAIRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239435 |
Source
|
Record name | Methanone, (3,4-difluorophenyl)(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301239435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4-Trifluorobenzophenone | |
CAS RN |
951885-75-9 |
Source
|
Record name | Methanone, (3,4-difluorophenyl)(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3,4-difluorophenyl)(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301239435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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